REACTION_CXSMILES
|
N[C:2]1[C:7]([Br:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.N([O-])=O.[Na+].N.[ClH:15]>O>[Br:8][C:7]1[C:2]([Cl:15])=[N:3][CH:4]=[C:5]([CH3:9])[CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1Br)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of 90 minutes while the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at -5° C
|
Type
|
STIRRING
|
Details
|
The solution was stirred for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the temperature below 20° C
|
Type
|
CUSTOM
|
Details
|
The solid which separated
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ether (1500 ml)
|
Type
|
WASH
|
Details
|
washed with cold sodium hydroxide solution (1 M; 1 liter)
|
Type
|
WASH
|
Details
|
The ether solution was washed twice with water (1 liter portions)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |